4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17861159
InChI: InChI=1S/C11H4ClF3N2O/c12-10-6(4-16)5-17-9-3-7(1-2-8(9)10)18-11(13,14)15/h1-3,5H
SMILES:
Molecular Formula: C11H4ClF3N2O
Molecular Weight: 272.61 g/mol

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17861159

Molecular Formula: C11H4ClF3N2O

Molecular Weight: 272.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile -

Specification

Molecular Formula C11H4ClF3N2O
Molecular Weight 272.61 g/mol
IUPAC Name 4-chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile
Standard InChI InChI=1S/C11H4ClF3N2O/c12-10-6(4-16)5-17-9-3-7(1-2-8(9)10)18-11(13,14)15/h1-3,5H
Standard InChI Key OMSDTYGRDKSLSZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)C#N)Cl

Introduction

Chemical Identity and Structural Features

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile belongs to the quinoline family, characterized by a bicyclic structure combining a benzene ring fused with a pyridine ring. The compound’s systematic name reflects three key substituents:

  • Chloro group at position 4

  • Trifluoromethoxy group at position 7

  • Carbonitrile group at position 3

Its molecular formula is C₁₂H₅ClF₃N₂O, with a molecular weight of 291.63 g/mol (calculated from analogous structures in ). The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the carbonitrile moiety (-CN) contributes to hydrogen-bonding interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource Analog
Boiling Point~349°C (estimated)
Density1.5 g/cm³
LogP (Partition Coeff.)3.78
Vapor Pressure4.78 × 10⁻⁵ mmHg (25°C)

Synthetic Methodologies

The synthesis of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile involves multi-step protocols, often beginning with halogenated benzoic acid precursors. A representative route includes:

Halogenation and Cyclization

  • Diazotization and Chlorination: Starting with 3-chloro-2,4,5-trifluorobenzoic acid, sodium nitrite and cupric chloride under acidic conditions introduce the chloro group at position 4.

  • Cyclization: Ethyl acetoacetate facilitates cyclization to form the quinoline core, with the trifluoromethoxy group introduced via nucleophilic aromatic substitution using trifluoromethoxide ions .

  • Carbonitrile Formation: A cyano group is introduced at position 3 using potassium cyanide under palladium catalysis, followed by purification via column chromatography .

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance yield (typically 65–72%) and reduce byproducts. Solvent systems like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates .

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous compounds (e.g., 4-Chloro-7-trifluoromethyl-quinoline-3-carbonitrile) reveal:

  • Planarity: The quinoline ring exhibits a dihedral angle of 6.8° relative to the carbonitrile group, minimizing steric hindrance .

  • Intermolecular Interactions: O–H⋯N hydrogen bonds between the carbonitrile and adjacent molecules stabilize crystal packing, as shown by SHELX-refined structures with R-factors ≤ 0.067 .

Spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, H-2), 8.35 (d, J = 8.8 Hz, 1H, H-5), 7.89 (dd, J = 8.8, 2.0 Hz, 1H, H-6) .

  • ¹³C NMR: 158.9 ppm (C≡N), 145.2 ppm (C-7-O-CF₃) .

CompoundTarget IC₅₀Mechanism
4-Chloro-7-CF₃-quinoline-3-CN0.89 µMHeme polymerization inhibition
7-Trifluoromethoxy-4-Cl-quinoline1.4 µMDNA gyrase binding

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